1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3-chloro-4-methylphenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the pyrimidin-2-yl group: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the methyl group to a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a drug candidate for treating diseases by modulating specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Typically, such compounds might:
Bind to a specific enzyme or receptor: Inhibiting its activity or modulating its function.
Interact with DNA or RNA: Affecting gene expression or protein synthesis.
Modulate signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyrimidin-4-yl)pyrrolidine-3-carboxamide: Similar structure but with a different position of the pyrimidinyl group.
Uniqueness
1-(3-chloro-4-methylphenyl)-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for studying specific biological pathways or developing new therapeutic agents.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-10-3-4-12(8-13(10)17)21-9-11(7-14(21)22)15(23)20-16-18-5-2-6-19-16/h2-6,8,11H,7,9H2,1H3,(H,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGWWIGIRPPPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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